molecular formula C9H8N2O B11918368 3-Methylimidazo[1,2-a]pyridine-8-carbaldehyde CAS No. 1315363-66-6

3-Methylimidazo[1,2-a]pyridine-8-carbaldehyde

Cat. No.: B11918368
CAS No.: 1315363-66-6
M. Wt: 160.17 g/mol
InChI Key: HXQHLNHSSQAGEC-UHFFFAOYSA-N
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Description

3-Methylimidazo[1,2-a]pyridine-8-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry. The structure of this compound consists of a fused bicyclic system with an imidazole ring and a pyridine ring, along with a methyl group at the 3-position and an aldehyde group at the 8-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylimidazo[1,2-a]pyridine-8-carbaldehyde can be achieved through various methods, including condensation reactions, multicomponent reactions, and oxidative coupling. One common method involves the condensation of 2-aminopyridine with an appropriate aldehyde under acidic conditions, followed by cyclization to form the imidazo[1,2-a]pyridine core .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 3-Methylimidazo[1,2-a]pyridine-8-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-Methylimidazo[1,2-a]pyridine-8-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. Additionally, the imidazo[1,2-a]pyridine core can interact with various biological pathways, influencing cellular processes .

Comparison with Similar Compounds

Uniqueness: 3-Methylimidazo[1,2-a]pyridine-8-carbaldehyde is unique due to the specific positioning of the methyl and aldehyde groups, which influence its chemical reactivity and biological activity. The presence of the aldehyde group at the 8-position allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

1315363-66-6

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

3-methylimidazo[1,2-a]pyridine-8-carbaldehyde

InChI

InChI=1S/C9H8N2O/c1-7-5-10-9-8(6-12)3-2-4-11(7)9/h2-6H,1H3

InChI Key

HXQHLNHSSQAGEC-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C2N1C=CC=C2C=O

Origin of Product

United States

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